2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound, in particular, is notable for its stability and versatility in various chemical reactions.
Preparation Methods
Chemical Reactions Analysis
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar compounds to 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol include other benzotriazole derivatives such as:
2-(Benzotriazol-1-yl)-2H-azirines: Known for their reactivity and use in heterocyclic synthesis.
N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydro-β-carboline: Used in medicinal chemistry for its potential therapeutic effects.
What sets this compound apart is its unique combination of stability, versatility, and wide range of applications in various fields .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-12-9-13(17(22)14(10-12)18(2,3)4)11-21-16-8-6-5-7-15(16)19-20-21/h5-10,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGFHWBQVQWRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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